
4-Bromo-6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their biological activities and applications in various fields . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylated amine group attached to the indene ring system.
Méthodes De Préparation
The synthesis of 4-Bromo-6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves several steps. One common synthetic route includes the following steps:
Bromination: The starting material, 2,3-dihydro-1H-inden-1-one, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4-position.
Methoxylation: The brominated intermediate is then treated with methanol and a base to introduce the methoxy group at the 6-position.
Methylation: The resulting compound is then subjected to methylation using methyl iodide and a base to introduce the N-methyl group.
Amine Formation: Finally, the compound is converted to the amine form by reducing the carbonyl group to an amine using a reducing agent such as lithium aluminum hydride.
Analyse Des Réactions Chimiques
4-Bromo-6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Heck reaction to form biaryl or styrene derivatives.
Applications De Recherche Scientifique
4-Bromo-6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
4-Bromo-6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
4-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one: This compound lacks the N-methyl group and is used as an intermediate in the synthesis of the target compound.
6-Methoxy-2,3-dihydro-1H-inden-1-amine: This compound lacks the bromine atom and is studied for its biological activities.
4-Bromo-2,3-dihydro-1H-inden-1-amine: This compound lacks the methoxy group and is used as a building block in organic synthesis.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
4-bromo-6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-13-11-4-3-8-9(11)5-7(14-2)6-10(8)12/h5-6,11,13H,3-4H2,1-2H3 |
Clé InChI |
OYGJYRVEXPFXTI-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2=C1C=C(C=C2Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



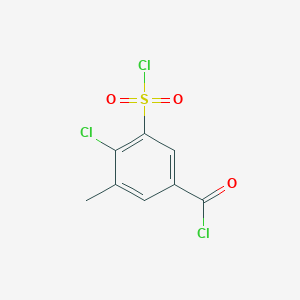

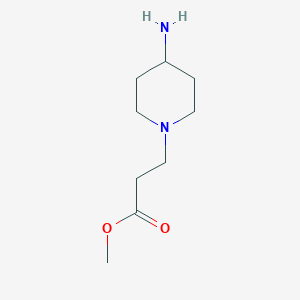


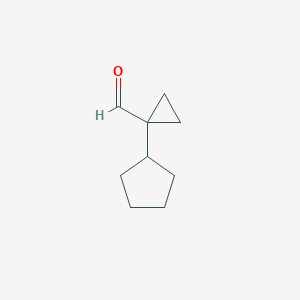
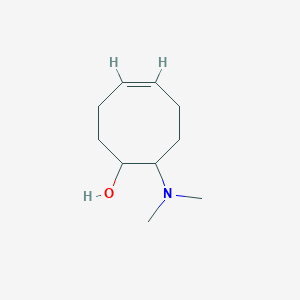
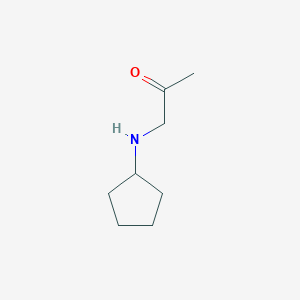
![5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13237513.png)
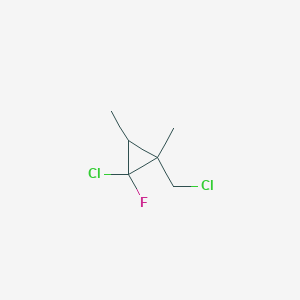
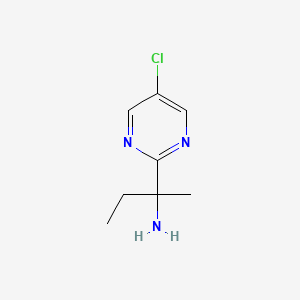
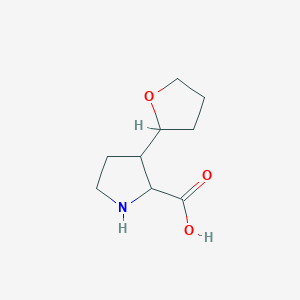
![5-Fluorospiro[2.5]octan-6-amine](/img/structure/B13237523.png)
